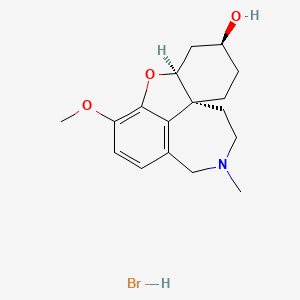

Lycoramine hydrobromide

描述

属性

IUPAC Name |

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKMCUNORDOLD-XPSHAMGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641026 | |

| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89505-76-0 | |

| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lycoramine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoramine hydrobromide, a dihydro-derivative of galanthamine, is an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1][2][3][4][5][6] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its core biochemical interactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-established mechanism of action of this compound is the potent inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5][7][8] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thus terminating synaptic transmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Quantitative Data on Cholinesterase Inhibition

While a specific IC50 value for this compound against acetylcholinesterase is not consistently reported across publicly available scientific literature, its potency is well-recognized.[2][7][8] For context, the inhibitory activities of its parent compound, galanthamine, and other related lycorine derivatives are presented in the table below.

| Compound | Target Enzyme | IC50 Value | Reference |

| Galanthamine | Acetylcholinesterase (AChE) | 0.85 µM | [7] |

| Galanthamine | Butyrylcholinesterase (BChE) | 12.1 µM | [7] |

| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 17.1 µg/mL | [9] |

| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 151.1 µg/mL | [9] |

| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 203.5 µg/mL | [9] |

| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 470.0 µg/mL | [9] |

Signaling Pathways and Broader Effects in Alzheimer's Disease

Beyond its direct role as an AChE inhibitor, research suggests that this compound may exert its therapeutic effects in Alzheimer's disease through the modulation of additional signaling pathways. A key study demonstrated that in the 5xFAD transgenic mouse model of Alzheimer's disease, this compound treatment led to a reversal of cognitive decline and a clearance of amyloid-beta (Aβ) plaques.[1][10][11] Proteomics analysis from this study indicated that this compound alters molecular pathways distinct from those affected by galantamine, suggesting a unique and potentially more comprehensive mechanism of action.[1][10][11]

While the full details of these pathways from the aforementioned proteomics study are not publicly available, the broader scientific context of Alzheimer's disease research points towards the potential involvement of pathways such as the PI3K/Akt signaling pathway and those involved in autophagy and lysosomal degradation of protein aggregates.

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the fundamental mechanism of acetylcholinesterase inhibition by this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments used to characterize the effects of this compound.

AChE Inhibition Assay Workflow

Caption: Workflow for an in vitro AChE inhibition assay.

In Vivo Study Workflow (5xFAD Mouse Model)

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound|CAS 89505-76-0|DC Chemicals [dcchemicals.com]

- 6. anexib.com [anexib.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer&#...: Ingenta Connect [ingentaconnect.com]

The Role of Lycoramine Hydrobromide in Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Lycoramine hydrobromide within cholinergic pathways. Lycoramine, an alkaloid derived from the Amaryllidaceae family of plants, has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document outlines the primary mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the associated biological and experimental frameworks.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal role of this compound in the cholinergic system is the inhibition of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal transmission. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The cholinergic system is crucial for cognitive processes, and its degeneration is a pathological hallmark of dementia. The use of cholinesterase inhibitors is a primary treatment approach to alleviate the symptoms of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) |

| Lycorine | electric eel AChE | 213[1] |

| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hAChE | 11.40 ± 0.66[1] |

| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hBChE | 4.17 ± 0.29[1] |

This table summarizes the inhibitory concentrations for lycorine and a potent derivative to provide context for the activity of this class of compounds.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

-

AChE solution (1 U/mL in phosphate buffer)

-

Test compound (this compound) stock solution dissolved in an appropriate solvent (e.g., DMSO or ethanol).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)

The Morris water maze is a behavioral test used to assess spatial learning and memory in rodent models of cognitive impairment.

Apparatus:

-

A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder).

-

A small escape platform submerged just below the water surface.

-

Visual cues are placed around the room and on the walls of the pool.

-

A video tracking system to record the animal's swim path.

Protocol:

-

Habituation/Visible Platform Training (Day 1):

-

The platform is made visible (e.g., by attaching a flag).

-

Mice are placed in the pool from different starting positions and allowed to find the visible platform. This teaches the mice the goal of the task.

-

-

Acquisition Phase/Hidden Platform Training (Days 2-6):

-

The platform is submerged and hidden.

-

Each mouse undergoes several trials per day, starting from different quadrants of the pool.

-

The time taken to find the platform (escape latency) and the swim path length are recorded.

-

If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Probe Trial (Day 7):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Histological Analysis of Alzheimer's Disease Pathology (Immunohistochemistry for Aβ Plaques)

This technique is used to visualize the presence and density of amyloid-beta (Aβ) plaques in brain tissue, a key pathological hallmark of Alzheimer's disease.

Protocol:

-

Tissue Preparation:

-

Animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde).

-

The brains are then cryoprotected and sectioned using a cryostat or vibratome.

-

-

Antigen Retrieval:

-

Brain sections are treated to unmask the antigenic sites of Aβ. This often involves incubation in formic acid.

-

-

Immunostaining:

-

Sections are incubated with a primary antibody that specifically binds to Aβ (e.g., 6E10).

-

A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then applied. This antibody binds to the primary antibody.

-

A substrate (e.g., diaminobenzidine - DAB) is added, which reacts with the enzyme to produce a colored precipitate at the location of the Aβ plaques.

-

-

Imaging and Quantification:

-

The stained sections are visualized under a microscope.

-

Image analysis software is used to quantify the Aβ plaque load (e.g., the percentage of the brain area covered by plaques).

-

Visualizations

Cholinergic Synapse and AChE Inhibition

Caption: Mechanism of this compound at the cholinergic synapse.

Experimental Workflow for Evaluating this compound

Caption: Logical workflow for preclinical evaluation of Lycoramine.

Cholinergic Signaling and Downstream Effects

Caption: Simplified downstream effects of enhanced cholinergic signaling.

References

The Neuroprotective Potential of Lycoramine Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lycoramine, an Amaryllidaceae alkaloid and a dihydro-derivative of galanthamine, is emerging as a promising neuroprotective agent.[1][2] Preclinical research, primarily in transgenic mouse models of Alzheimer's disease, indicates that Lycoramine hydrobromide can reverse cognitive deficits and facilitate the clearance of amyloid-beta (Aβ) plaques.[1][2] This technical guide synthesizes the current understanding of the neuroprotective effects of this compound, detailing its impact on cognitive function and neuropathology. It also presents detailed experimental methodologies for key assays and proposes potential signaling pathways that may underpin its therapeutic effects, providing a foundational resource for further investigation and drug development.

Preclinical Efficacy in Alzheimer's Disease Models

The primary evidence for the neuroprotective effects of this compound comes from studies utilizing the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including aggressive amyloid deposition and cognitive decline.

Reversal of Cognitive Decline

In studies involving 12-month-old 5xFAD mice, administration of this compound demonstrated a significant reversal of cognitive decline as assessed by the Morris water maze, a standard behavioral test for spatial learning and memory.[1][2]

Table 1: Summary of Morris Water Maze Performance in 5xFAD Mice Treated with this compound

| Performance Metric | 5xFAD Control Group | This compound-Treated Group | Galantamine-Treated Group | Wild-Type Control Group |

| Escape Latency (seconds) | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |

| Time in Target Quadrant (%) | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |

| Platform Crossings | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |

Note: While the primary study reports a reversal of cognitive decline, specific quantitative data on the above metrics were not available in the public domain at the time of this review.

Clearance of Amyloid-Beta Plaques

Immunohistochemical analysis of brain tissue from this compound-treated 5xFAD mice revealed a notable clearance of Aβ plaques in key brain regions such as the cortex and hippocampus.[1][2]

Table 2: Quantification of Amyloid-Beta Plaque Load in 5xFAD Mice

| Brain Region | 5xFAD Control Group (% Area) | This compound-Treated Group (% Area) | Galantamine-Treated Group (% Area) |

| Cortex | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |

| Hippocampus | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |

Note: The primary study indicates Aβ plaque clearance, but specific quantitative data on the percentage of plaque load reduction were not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Morris Water Maze

This behavioral test assesses hippocampal-dependent spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room.

-

Acclimation: Mice are handled and acclimated to the testing room for several days prior to the experiment.

-

Training: Mice undergo multiple training trials per day for 5 consecutive days. In each trial, the mouse is placed in the pool from one of four random starting positions and allowed to search for the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it.

-

Probe Trial: On the day after the final training session, a probe trial is conducted where the platform is removed. The mouse is allowed to swim for 60 seconds, and the time spent in the target quadrant where the platform was previously located is recorded.

-

Data Collection: An automated tracking system records the mouse's swim path, escape latency, and time spent in each quadrant.

Immunohistochemistry for Amyloid-Beta Plaques

This technique is used to visualize and quantify Aβ plaques in brain tissue.

References

Lycoramine Hydrobromide: A Potent Acetylcholinesterase Inhibitor for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lycoramine hydrobromide, a dihydro-derivative of the well-characterized acetylcholinesterase (AChE) inhibitor galantamine, is an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1] Emerging as a compound of significant interest, it is recognized as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for assessing its inhibitory activity, and its role within cholinergic signaling pathways.

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of acetylcholinesterase. By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is foundational to the therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Analysis of AChE Inhibition

Specific IC50 and Ki values for this compound are not prominently reported in publicly accessible scientific literature. However, to provide a quantitative context for its potency, the inhibitory activities of its parent compound, galantamine, and a related Amaryllidaceae alkaloid, lycorine, are presented below. This comparative data underscores the potential of this class of compounds as AChE inhibitors.

Table 1: Comparative AChE Inhibitory Activity

| Compound | IC50 Value (µM) | Source Organism of AChE | Reference |

| Galantamine | 1.27 ± 0.21 | Not Specified | [2] |

| Lycorine | 213 ± 1 | Not Specified | [3] |

| 1-O-acetyllycorine | 0.96 ± 0.04 | Not Specified | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for conducting in vitro acetylcholinesterase inhibition assays, which are essential for evaluating the inhibitory potential of compounds like this compound.

Ellman's Spectrophotometric Method

This is the most common method for measuring AChE activity.

Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

DTNB solution

-

-

Initiate the reaction by adding the AChE enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Add the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and subsequently the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) Assays

For screening large libraries of compounds, automated HTS assays are employed.

Principle: These assays are often based on fluorescence or colorimetric detection in a high-density plate format (e.g., 384- or 1536-well plates).

General Workflow:

-

Dispensing of reagents (AChE, buffer, and test compounds) into microplates using automated liquid handlers.

-

Incubation of the enzyme with the test compounds.

-

Addition of the substrate and a detection reagent (e.g., a fluorogenic probe that reacts with the product of the enzymatic reaction).

-

Measurement of the signal (fluorescence or absorbance) using a high-throughput plate reader.

-

Data analysis to identify active compounds ("hits").

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.

References

- 1. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Lycoramine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoramine, a galanthamine-type Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the natural sources of Lycoramine, detailed protocols for its isolation and purification, and the subsequent conversion to its hydrobromide salt. The quantitative data on Lycoramine content in various plant species are summarized for comparative analysis. Furthermore, this guide elucidates the experimental workflows and relevant biological signaling pathways associated with Lycoramine's mechanism of action, presented through clear, structured diagrams.

Natural Sources of Lycoramine

Lycoramine is predominantly found in various species of the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants. These plants are a rich reservoir of pharmacologically active alkaloids. Lycoramine often co-exists with other structurally related alkaloids such as galanthamine and lycorine. The primary plant genera known to contain Lycoramine include Lycoris, Narcissus, Leucojum, and Crinum.

Quantitative analysis of Lycoramine content can vary significantly depending on the plant species, the part of the plant being analyzed (bulbs, leaves, roots), the developmental stage, and the geographical location of cultivation. The bulbs are generally considered the most concentrated source of these alkaloids.

Table 1: Quantitative Content of Lycoramine in Various Lycoris Species

| Plant Species | Plant Part | Lycoramine Content (μg/g Dry Weight) | Reference |

| Lycoris radiata | Mature Seeds | 399.85 | [1] |

| Lycoris radiata | 10-day-old seedlings | ~23.26 | [1] |

| Lycoris longituba | Not specified | Abundance increased 2.85-fold with MeJA treatment | [1] |

Note: Data on Lycoramine content is less abundant compared to galanthamine and lycorine. The values presented are based on available research and may vary.

Isolation of Lycoramine from Natural Sources

The isolation of Lycoramine from plant material is a multi-step process that involves extraction of total alkaloids followed by chromatographic separation and purification.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids from Lycoris radiata Bulbs

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid mixture from plant material.

Materials and Reagents:

-

Dried and powdered bulbs of Lycoris radiata

-

Methanol

-

Sulfuric acid (H₂SO₄), 2% aqueous solution

-

Ammonium hydroxide (NH₄OH), 10% aqueous solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

pH meter or pH indicator paper

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration: Macerate 1 kg of finely powdered Lycoris radiata bulbs in 5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filtration: Filter the mixture through a Buchner funnel. The solid plant material is the marc, and the liquid is the methanol extract.

-

Extraction: Repeat the maceration of the marc with fresh methanol (2 x 3 L) to ensure exhaustive extraction of alkaloids.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

-

Acidification: Dissolve the residue in a 2% aqueous solution of sulfuric acid (approximately 500 mL) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: Extract the acidic solution with dichloromethane (3 x 300 mL) to remove non-polar compounds such as fats and chlorophyll. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with a 10% ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution with dichloromethane (5 x 300 mL). The alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude total alkaloid extract.

Experimental Protocol: Chromatographic Separation and Purification of Lycoramine

The crude alkaloid extract is a complex mixture. Lycoramine is separated from other alkaloids using chromatographic techniques.

Materials and Reagents:

-

Crude total alkaloid extract

-

Silica gel for column chromatography (70-230 mesh)

-

Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reverse-phase column

-

Mobile phase for HPLC (e.g., Acetonitrile:Water with trifluoroacetic acid)

-

Lycoramine standard for comparison

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent for alkaloid visualization

Procedure:

Part A: Silica Gel Column Chromatography (Initial Separation)

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% CHCl₃, then 99:1, 98:2, 95:5 CHCl₃:MeOH, etc.).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light and by spraying with Dragendorff's reagent. Fractions containing compounds with a similar Rf value to the Lycoramine standard are pooled.

Part B: Preparative HPLC (Final Purification)

-

Sample Preparation: Dissolve the pooled fractions containing Lycoramine in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating Lycoramine from closely eluting impurities. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the prepared sample and collect the fraction corresponding to the retention time of the Lycoramine peak.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain pure Lycoramine base.

Preparation of Lycoramine Hydrobromide

To improve its stability and solubility for pharmaceutical applications, Lycoramine base is often converted to its hydrobromide salt.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Purified Lycoramine base

-

Ethanol (absolute)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve the purified Lycoramine base in a minimal amount of absolute ethanol with gentle warming and stirring.

-

Acidification: While stirring, slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the ethanolic solution of Lycoramine. The pH of the solution should be slightly acidic.

-

Crystallization: Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization. If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Alternatively, slow addition of diethyl ether can be used to precipitate the salt.

-

Isolation: Collect the precipitated crystals of this compound by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and preparation of this compound from its natural source.

Caption: Workflow for this compound Isolation.

Biological Signaling Pathway

Lycoramine, like other Amaryllidaceae alkaloids, exhibits biological activity through various mechanisms. One of the key reported activities is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, related alkaloids have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway.

Caption: Potential Signaling Pathways of Lycoramine.

Conclusion

This technical guide provides a detailed framework for the extraction, isolation, and purification of Lycoramine from its natural sources, culminating in the synthesis of this compound. The provided experimental protocols are based on established methodologies for Amaryllidaceae alkaloids and can be adapted and optimized for specific laboratory conditions and plant materials. The visualization of the experimental workflow and potential biological signaling pathways offers a clear and concise understanding of the processes involved. This guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Lycoramine.

References

An In-depth Technical Guide on the Relationship Between Lycoramine Hydrobromide and Galanthamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Galanthamine is a well-established acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Lycoramine, a structurally similar Amaryllidaceae alkaloid, is its dihydro-derivative and also exhibits potent biological activity, including acetylcholinesterase inhibition.[3] This technical guide provides a comprehensive analysis of the core relationship between lycoramine and galanthamine, focusing on their structural, biosynthetic, synthetic, and pharmacological connections. Detailed experimental protocols, comparative quantitative data, and process diagrams are provided to support researchers in drug discovery and development.

Structural Relationship

Lycoramine and galanthamine share a tetracyclic framework characteristic of Amaryllidaceae alkaloids, consisting of an aromatic A ring, a heterocyclic B ring, a C ring, and an azepine D ring.[4][5] The fundamental structural difference lies in the C ring: galanthamine possesses a double bond, which is saturated in lycoramine.[3] This reduction makes lycoramine (also known as dihydrogalanthamine) a direct derivative of galanthamine.[6]

Caption: Chemical structures of Galanthamine and its reduced form, Lycoramine.

Physicochemical Properties

The structural similarity is reflected in their physicochemical properties. The addition of two hydrogen atoms and a hydrobromide salt affects their molecular weights and formulas.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Galanthamine | C₁₇H₂₁NO₃ | 287.35 | Free Base |

| Galanthamine Hydrobromide | C₁₇H₂₂BrNO₃ | 368.27[7] | Salt |

| Lycoramine | C₁₇H₂₃NO₃ | 289.37[6] | Free Base |

| Lycoramine Hydrobromide | C₁₇H₂₄BrNO₃ | 370.28[3] | Salt |

Biosynthetic Relationship

Galanthamine and lycoramine originate from the same biosynthetic pathway in plants of the Amaryllidaceae family.[8][9] The pathway begins with the amino acids L-phenylalanine and L-tyrosine.[9] A key intermediate, 4'-O-methylnorbelladine, is formed and undergoes an intramolecular oxidative phenol coupling reaction, a critical step that creates the characteristic tetracyclic core.[10] From a common precursor, the pathway can diverge to produce both galanthamine and other related alkaloids, including lycoramine.[8]

Caption: Shared biosynthetic origin of Galanthamine and Lycoramine from common precursors.

Key Biosynthetic Enzymes

Several key enzymes guiding this complex pathway have been identified and characterized.

| Enzyme Abbreviation | Full Name | Function |

| PAL | Phenylalanine Ammonia-Lyase | Initiates the phenylpropanoid pathway from L-phenylalanine.[11] |

| C4H | Cinnamate-4-Hydroxylase | Involved in the conversion to 3,4-dihydroxybenzaldehyde.[11] |

| TYDC | Tyrosine Decarboxylase | Decarboxylates L-tyrosine to produce tyramine.[9] |

| NBS | Norbelladine Synthase | Condenses tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine.[12] |

| N4OMT | Norbelladine 4'-O-Methyltransferase | Methylates norbelladine to form the key precursor 4'-O-methylnorbelladine.[11] |

| CYP96T1 | Cytochrome P450 96T1 | Catalyzes the critical para-para' C-C phenol coupling reaction.[9] |

Synthetic Relationship and Protocols

The structural kinship between galanthamine and lycoramine means that total synthesis strategies are often designed to produce both compounds, typically from a late-stage common intermediate.[13][14][15] These synthetic routes provide flexibility for creating libraries of related compounds for structure-activity relationship (SAR) studies. A common strategy involves constructing the core tetracyclic skeleton and then performing final modifications to yield either target molecule.[16][17]

Caption: Divergent synthesis of Galanthamine and Lycoramine from a common intermediate.

Experimental Protocol: Pictet-Spengler Cyclization for Core Synthesis

Many syntheses of galanthamine-type alkaloids rely on the construction of the azepane D-ring. The Pictet-Spengler reaction is a key method to achieve this. The following protocol is adapted from the formal synthesis of (±)-galanthamine and (±)-lycoramine reported by Feng and Yu (2015).[16]

Objective: To construct the tetracyclic ketone core (Compound 2) from an N-methylacetamide precursor (Compound 12) via intramolecular cyclization.

Materials:

-

N-methylacetamide precursor (Compound 12)

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), dried

-

1,2-Dichloroethane (DCE), dried

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the N-methylacetamide precursor (1.0 eq, e.g., 6.4 mg, 0.017 mmol) in dried 1,2-dichloroethane (DCE) (e.g., 2.5 mL).

-

To the stirred solution at room temperature, add paraformaldehyde (4.0 eq, e.g., 2.0 mg, 0.07 mmol).

-

Add trifluoroacetic acid (TFA) (e.g., 0.10 mL, 1.3 mmol) to the mixture.

-

Stir the reaction mixture at ambient temperature for 3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous phase with additional DCM.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate in vacuo to yield the crude tetracyclic product (Compound 2).[16]

-

Purify the residue via column chromatography on silica gel as required.

Pharmacological Relationship

Both galanthamine and lycoramine are recognized as potent acetylcholinesterase (AChE) inhibitors.[1][3] This inhibition increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which is the primary mechanism of action for galanthamine in treating the cognitive symptoms of Alzheimer's disease.[1][2] Recent studies have also explored their neuroprotective effects, including their ability to interact with amyloid-β peptides and reduce Aβ-induced toxicity, suggesting a multifaceted pharmacological profile.[1][18]

Caption: Galanthamine and Lycoramine block AChE, increasing acetylcholine levels.

Comparative Biological Activity

While both are effective AChE inhibitors, their potencies can differ. Comparative studies are essential for understanding their therapeutic potential. A study evaluating their effects in a mouse model of Alzheimer's disease showed that lycoramine may have therapeutic potential to reverse cognitive decline, with molecular pathway alterations not observed with galanthamine.[19]

| Compound | Target | IC₅₀ Value | Comments | Reference |

| Galanthamine | Acetylcholinesterase (AChE) | ~0.1 - 1 µM | Reversible, competitive inhibitor. Approved AD drug. | |

| Lycoramine | Acetylcholinesterase (AChE) | Potent inhibitor | Activity is comparable to galanthamine. | [3] |

| Galanthamine | Amyloid-β (Aβ) Aggregation | - | Inhibits Aβ aggregation and cytotoxicity. | |

| Lycoramine | Amyloid-β (Aβ) Interaction | - | Possesses analogous ability to interact with Aβ and protect cells. | [1] |

Conclusion

The relationship between this compound and galanthamine is multifaceted and deeply rooted in their shared chemical heritage. Lycoramine is the direct dihydro-derivative of galanthamine, a simple structural modification that nonetheless allows for distinct pharmacological properties. They share a common biosynthetic pathway in nature and are often co-targets in synthetic chemistry, accessible from common intermediates. Both compounds are potent acetylcholinesterase inhibitors with demonstrated neuroprotective potential against Alzheimer's disease pathologies. The continued study of lycoramine alongside the clinically established galanthamine offers promising avenues for the development of new and potentially superior therapeutics for neurodegenerative diseases.

References

- 1. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. glpbio.com [glpbio.com]

- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Total Syntheses of (−)-Galanthamine and (−)-Lycoramine - ChemistryViews [chemistryviews.org]

- 15. Total Synthesis of Galanthamine and Lycoramine Featuring an Early-Stage C-C and a Late-Stage Dehydrogenation via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.pku.edu.cn [chem.pku.edu.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity [mdpi.com]

- 19. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Lycoramine Hydrobromide for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to present a formidable challenge to global healthcare, necessitating the exploration of novel therapeutic agents. Among these, Lycoramine, an Amaryllidaceae alkaloid, has emerged as a promising candidate. Early preclinical research, primarily utilizing the 5xFAD transgenic mouse model of AD, indicates that Lycoramine may offer significant therapeutic benefits. Studies have demonstrated its potential to reverse cognitive decline, facilitate the clearance of amyloid-beta (Aβ) plaques, and modulate distinct molecular pathways implicated in AD pathology.[1][2][3] This technical guide synthesizes the foundational research on Lycoramine, detailing its proposed mechanisms of action, experimental protocols from key in vivo and in vitro studies, and quantitative data where available. It aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Lycoramine for Alzheimer's disease.

Proposed Mechanisms of Action

Lycoramine is hypothesized to exert its neuroprotective effects through a multi-target approach, a highly desirable characteristic for a complex disease like Alzheimer's. The primary mechanisms suggested by early research include acetylcholinesterase (AChE) inhibition, direct interaction with amyloid-β, and modulation of downstream neuroprotective pathways.

-

Acetylcholinesterase (AChE) Inhibition: As an Amaryllidaceae alkaloid, Lycoramine is structurally related to galantamine, an FDA-approved AChE inhibitor used for the symptomatic treatment of AD.[2][4] By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine, Lycoramine is expected to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[5][6]

-

Amyloid-β (Aβ) Cascade Modulation: Preclinical studies have shown that Lycoramine administration leads to the clearance of Aβ plaques in the brains of 5xFAD mice.[1][2] This suggests Lycoramine may interfere with the Aβ aggregation pathway or promote its clearance by microglia. In vitro studies on related alkaloids, such as lycorine, have demonstrated a direct interaction with the Aβ peptide, suppressing its neurotoxicity.[5][7]

-

Neuroprotection and Molecular Pathway Modulation: Proteomics and bioinformatics analyses have revealed that Lycoramine administration results in significant alterations to protein expression and molecular pathways in the cortex, hippocampus, and cerebellum.[2][3] These changes are linked to the reversal of cognitive decline and are notably distinct from those induced by galantamine, suggesting a unique and potentially more profound disease-modifying effect.[1][2]

Figure 1: Proposed multi-target mechanism of action for Lycoramine in Alzheimer's disease.

Preclinical In Vivo Evaluation

The primary in vivo evidence for Lycoramine's efficacy comes from a study using the 5xFAD transgenic mouse model, which exhibits aggressive amyloid pathology.[1][2]

Experimental Workflow

The study involved administering Lycoramine and a positive control (galantamine) to aged 5xFAD mice, followed by a battery of behavioral and molecular tests to assess cognitive function and brain pathology.[1][2][3]

Figure 2: Experimental workflow for the in vivo assessment of Lycoramine in 5xFAD mice.

Experimental Protocols

2.2.1 Animal Model and Drug Administration

-

Model: 12-month-old 5xFAD transgenic mice were used.[1][2] This model co-expresses five human familial AD mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to rapid and severe amyloid plaque deposition, gliosis, and cognitive deficits, mimicking advanced stages of AD.[8][9]

-

Groups: Mice were divided into treatment groups receiving Lycoramine, galantamine (as a positive control), or a vehicle control.[1]

-

Administration: The compounds were administered chronically. While the exact route and dosage for the Lycoramine study are not detailed in the abstracts, a common method for similar compounds like galantamine in this model is dissolution in drinking water.[9]

2.2.2 Morris Water Maze (MWM) The MWM is a standard test for hippocampal-dependent spatial learning and memory.[10][11]

-

Apparatus: A circular pool (approx. 110-140 cm diameter) is filled with opaque water. A hidden escape platform is submerged in one quadrant.[10][12]

-

Cued Training (Day 1): Mice are trained to find a visible, flagged platform to ensure they understand the task's objective.[11][12]

-

Acquisition Training (Multiple Days): Mice undergo several trials per day to learn the location of the hidden platform using distal spatial cues around the room. Escape latency (time to find the platform) and path length are recorded.[10][13]

-

Probe Trial (Final Day): The platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[10][14]

2.2.3 Immunohistochemistry (IHC) for Aβ Plaques This technique is used to visualize and quantify Aβ deposits in brain tissue.[15][16]

-

Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), sectioned (e.g., 30-40 µm thick coronal sections), and stored.[17]

-

Antigen Retrieval: Sections are pre-treated to unmask the Aβ epitope, commonly with formic acid (70-95%) for several minutes.[16][18][19]

-

Staining:

-

Endogenous peroxidase activity is quenched (e.g., with 3% H₂O₂).[17]

-

Sections are blocked (e.g., with 10% normal goat serum) to prevent non-specific antibody binding.[17]

-

Incubation with a primary antibody specific to Aβ (e.g., 6E10 or 4G8).[18]

-

Incubation with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.[16]

-

Visualization using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16][19]

-

-

Quantification: Stained sections are imaged, and software (e.g., ImageJ) is used to calculate plaque number, total plaque area, and average plaque size in specific brain regions like the cortex and hippocampus.[8]

2.2.4 Label-Free Differential Proteomics This method identifies and quantifies protein expression differences between sample groups without using isotopic labels.[20][21]

-

Protein Extraction: Proteins are extracted from dissected brain regions (cortex, hippocampus, cerebellum) using strong lysis buffers (e.g., containing urea or SDS) to ensure complete solubilization.[22][23]

-

Digestion: Proteins are digested into smaller peptides, typically using the enzyme trypsin.[22]

-

LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.[20][24]

-

Data Analysis: The resulting spectra are matched to a protein database to identify the proteins. The relative abundance of each protein is determined by comparing signal intensities or spectral counts across the different experimental groups (Lycoramine vs. control).[21] Bioinformatics analyses are then used to identify statistically significant protein perturbations and altered molecular pathways.[2]

Summary of In Vivo Findings

Quantitative data from the primary Lycoramine study is presented conceptually below, as specific numerical values were not available in the reviewed abstracts. The results consistently point towards a strong therapeutic effect.[1][2][3]

| Assay | Metric | Outcome in Lycoramine-Treated 5xFAD Mice | Significance vs. Control |

| Morris Water Maze | Cognitive Function | Demonstrated reversal of cognitive decline.[1][2] | Statistically Significant Improvement |

| Immunohistochemistry | Aβ Plaque Burden | Showed clearance of Aβ plaques in the brain.[1][2][3] | Statistically Significant Reduction |

| Label-Free Proteomics | Protein Expression | Identified significant protein perturbations in cortex, hippocampus, and cerebellum.[2][3] | Statistically Significant Alterations |

| Bioinformatics | Molecular Pathways | Revealed altered pathways linked to cognitive improvement, distinct from galantamine.[1][2] | Unique Pathway Modulation |

In Vitro Evidence and Assays

While specific in vitro data for Lycoramine is limited in the initial search, studies on the closely related Amaryllidaceae alkaloid, lycorine, provide a valuable proxy for understanding its cellular mechanisms and potential efficacy.[5][7] These studies typically use the human neuroblastoma SH-SY5Y cell line, a common model for studying neurotoxicity and neuroprotection.[25][26]

Experimental Protocols

3.1.1 Aβ-Induced Neurotoxicity Assay

-

Cell Culture: Human SH-SY5Y cells are cultured and differentiated to acquire a neuronal phenotype, making them more susceptible to Aβ toxicity.[25][27]

-

Treatment: Differentiated cells are pre-treated with various concentrations of the test compound (e.g., lycorine) for a short period (e.g., 2 hours) before being exposed to a toxic concentration of Aβ peptide (e.g., Aβ42) for 24 hours.[26]

-

Viability Assessment: Cell viability is measured using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

3.1.2 Acetylcholinesterase (AChE) Inhibition Assay The most common method is the colorimetric assay developed by Ellman.[28]

-

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at ~405-412 nm.[28]

-

Procedure:

-

AChE enzyme, a buffer solution, and various concentrations of the inhibitor (e.g., Lycoramine) are added to the wells of a microplate and incubated.[28]

-

The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.[28]

-

The absorbance is read over time in a microplate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

-

Summary of In Vitro Findings (from related alkaloids)

The following tables summarize quantitative data from studies on lycorine, demonstrating its neuroprotective and AChE inhibitory properties. These results suggest that Lycoramine may have similar activities.

Table 1: Neuroprotective Effect of Lycorine against Aβ-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Cell Viability (%) | Protective Effect |

| Control (untreated cells) | 100% | - |

| Aβ (2 µM) alone | ~55% | - |

| Lycorine (8 µM) + Aβ (2 µM) | ~94% | Significant recovery |

| Lycorine (1.6 µM) + Aβ (2 µM) | ~98% | Complete recovery |

| (Data adapted from studies on lycorine, a structurally related alkaloid)[27] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids

| Compound | IC₅₀ (µM) | Potency vs. AChE |

| Galanthamine | ~1.5 µM | Potent |

| Lycorine | > 100 µM | Weak |

| 1-O-acetyllycorine | ~0.96 µM | Very Potent |

| (Data adapted from multiple studies on Amaryllidaceae alkaloids)[4][6][29] | ||

| Note: While lycorine itself is a weak AChE inhibitor, simple chemical modifications (e.g., acetylation) can dramatically increase its potency, highlighting the therapeutic potential within this structural class.[6][29] |

Discussion and Future Directions

Early preclinical data strongly support the therapeutic potential of Lycoramine hydrobromide for Alzheimer's disease. The in vivo study in 5xFAD mice is particularly compelling, demonstrating not only a reduction in Aβ pathology but also a functional reversal of cognitive decline at a late stage of the disease model.[1][2] The finding that Lycoramine's mechanism may be distinct from the established AChE inhibitor galantamine suggests it could offer disease-modifying benefits beyond symptomatic relief.[3]

However, this research is still in its infancy. Key limitations include the reliance on a single, albeit aggressive, animal model and the lack of comprehensive pharmacokinetic and toxicological data for this compound. Future research should focus on:

-

Mechanism Elucidation: Detailed investigation into the specific molecular pathways modulated by Lycoramine is crucial. Identifying the key proteins and signaling cascades affected will provide a clearer understanding of its disease-modifying potential.

-

Broader Preclinical Validation: Efficacy should be tested in other AD models, including those that develop tau pathology, to assess its effects on other hallmark features of the disease.

-

Pharmacokinetics and Safety: Rigorous studies are needed to determine the bioavailability, blood-brain barrier penetration, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: As seen with lycorine and its acetylated derivatives, minor structural modifications to Lycoramine could significantly enhance its potency and selectivity for key targets like AChE or Aβ.[6][29]

-

Clinical Trials: Should further preclinical work prove successful, the ultimate goal will be to advance this compound into human clinical trials to assess its safety and efficacy in AD patients.

Conclusion

This compound stands out as a promising therapeutic candidate for Alzheimer's disease. Its demonstrated ability in a preclinical model to clear amyloid plaques and, most importantly, reverse existing cognitive deficits warrants significant further investigation.[1][2] The multi-faceted mechanism of action, combining potential AChE inhibition with unique modulation of neuroprotective pathways, positions Lycoramine as a compound of high interest for the development of a next-generation, disease-modifying treatment for this devastating neurodegenerative disorder.

References

- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer&#...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Preclinical trials in Alzheimer’s disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]

- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. protocols.io [protocols.io]

- 19. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Simplified Workflow for Protein Quantitation of Rat Brain Tissues Using Label-Free Proteomics and Spectral Counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Label-free quantitative mass spectrometry proteomics [bio-protocol.org]

- 25. NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. usiena-air.unisi.it [usiena-air.unisi.it]

- 28. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure–activity studies on acetylcholinesterase... [experts.mcmaster.ca]

The Pharmacology of Lycoramine Hydrobromide: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Acetylcholinesterase Inhibitor for Alzheimer's Disease

Introduction

Lycoramine hydrobromide, a dihydro-derivative of the Amaryllidaceae alkaloid galanthamine, has emerged as a compound of significant interest in the field of neuropharmacology, particularly in the context of Alzheimer's disease (AD).[1] Isolated from Lycoris radiata, this natural compound has demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a cornerstone of current AD therapy.[1][2][3][4] Preclinical studies suggest that lycoramine may not only offer symptomatic relief through cholinergic enhancement but also possess disease-modifying potential by promoting the clearance of amyloid-beta (Aβ) plaques and reversing cognitive decline.[1][5][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, synthesizing available data for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for this compound is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] By inhibiting AChE, lycoramine increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for mitigating the cognitive symptoms of mild to moderate Alzheimer's disease.

In addition to its primary action as an AChE inhibitor, this compound's parent compound, galanthamine, is known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[7] This dual mechanism is thought to further enhance cholinergic function. While it is plausible that lycoramine shares this property, specific data on its allosteric modulation of nAChRs is currently limited.

Furthermore, preclinical research in a 5xFAD mouse model of Alzheimer's disease has indicated that lycoramine administration leads to the clearance of Aβ plaques and a reversal of cognitive decline.[1][5][6] Proteomics and bioinformatics analyses from this study suggest that lycoramine induces alterations in molecular pathways distinct from those affected by galanthamine, hinting at a unique mechanism for its neuroprotective effects.[1][5]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its ability to modulate the cholinergic system and impact the pathological hallmarks of Alzheimer's disease.

In Vitro Studies

-

Acetylcholinesterase Inhibition: this compound is a potent inhibitor of AChE. Quantitative data on its inhibitory concentration (IC50) is a key area for further investigation.

In Vivo Studies (Preclinical)

A pivotal study utilizing 12-month-old 5xFAD transgenic mice, a model for Alzheimer's disease, has provided the most compelling evidence for the pharmacodynamic effects of lycoramine.

-

Cognitive Enhancement: Administration of lycoramine resulted in a demonstrated reversal of cognitive decline as assessed by behavioral testing, including the Morris water maze.[1][5][6]

-

Amyloid Plaque Clearance: Immunohistochemical analysis revealed a clearance of Aβ plaques in the brains of lycoramine-treated mice.[1][5][6]

Table 1: Summary of Preclinical Pharmacodynamic Findings for Lycoramine

| Parameter | Model | Observed Effect | Reference |

| Cognitive Function | 5xFAD Transgenic Mice | Reversal of cognitive decline | [1][5][6] |

| Aβ Plaque Load | 5xFAD Transgenic Mice | Clearance of Aβ plaques | [1][5][6] |

| Acetylcholinesterase | In Vitro | Potent inhibition | [1][2][3][4] |

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, are not extensively reported in the available literature. Elucidating the ADME profile of this compound will be a critical step in its development as a therapeutic agent.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, proteomics analysis from the 5xFAD mouse model study indicated that lycoramine alters molecular pathways in a manner distinct from galanthamine.[1][5] Based on the known effects of the related Amaryllidaceae alkaloid, lycorine, a plausible area of investigation for lycoramine's neuroprotective effects involves the modulation of apoptotic and cell survival pathways. Lycorine has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. It is hypothesized that in a neurodegenerative context, lycoramine may exert a protective effect by favorably modulating these pathways to prevent neuronal cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments relevant to the study of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), purified acetylcholinesterase, and this compound at various concentrations.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE enzyme solution, and varying concentrations of this compound.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Add DTNB to the wells. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Study in 5xFAD Mouse Model

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit significant Aβ pathology and cognitive deficits.[1][5][6]

-

Drug Administration: this compound and a vehicle control are administered to respective groups of mice over a specified period.

-

Behavioral Testing (Morris Water Maze):

-

A circular pool is filled with opaque water, and a hidden escape platform is submerged.

-

Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Measures such as escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

-

Immunohistochemistry for Aβ Plaques:

-

Following the treatment period, mice are euthanized, and brain tissue is collected and sectioned.

-

Brain sections are incubated with a primary antibody specific for Aβ.

-

A secondary antibody conjugated to a fluorescent or chromogenic marker is applied.

-

The sections are imaged using microscopy, and the Aβ plaque load (number and area) is quantified.

-

-

Proteomics Analysis:

-

Brain tissue from different regions (cortex, hippocampus, cerebellum) is dissected.

-

Proteins are extracted and subjected to mass spectrometry to identify and quantify protein expression levels.

-

Bioinformatics analysis is used to identify differentially expressed proteins and altered signaling pathways between the lycoramine-treated and control groups.

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its potent acetylcholinesterase inhibitory activity, combined with its demonstrated ability to clear Aβ plaques and reverse cognitive decline in a preclinical model, warrants further investigation.[1][5][6] Key future research directions should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise IC50 value for AChE inhibition and investigating its potential as an allosteric modulator of nicotinic acetylcholine receptors.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its bioavailability, distribution, metabolism, and excretion.

-

Elucidation of Neuroprotective Mechanisms: In-depth analysis of the proteomics data from preclinical models to identify the specific signaling pathways responsible for its disease-modifying effects.

-

Safety and Toxicology: Rigorous evaluation of the safety profile of this compound.

Addressing these critical areas will be essential for advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for patients with Alzheimer's disease.

References

- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Lycoramine Hydrobromide and its Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycoramine, an Amaryllidaceae alkaloid and a dihydro-derivative of galanthamine, is emerging as a compound of significant interest in the field of neuroscience and oncology.[1] Primarily recognized as a potent inhibitor of acetylcholinesterase (AChE), lycoramine and its derivatives are being actively investigated for their therapeutic potential in Alzheimer's disease and as anticancer agents. This technical guide provides a comprehensive overview of the chemistry, biological activity, and experimental methodologies associated with lycoramine hydrobromide and its derivatives, with a focus on its application in drug discovery and development.

Introduction

Lycoramine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1][2] Structurally, it is a dihydro-derivative of galanthamine, a well-known drug used for the treatment of Alzheimer's disease.[1][2] The primary mechanism of action of lycoramine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, lycoramine increases the levels of acetylcholine in the brain, a strategy that has shown efficacy in mitigating cognitive decline in Alzheimer's patients.

Recent studies have highlighted the potential of lycoramine in not only managing the symptoms of Alzheimer's disease but also in addressing its underlying pathology. Research in animal models has demonstrated its ability to promote the clearance of amyloid-beta (Aβ) plaques and reverse cognitive decline.[2][4] Furthermore, derivatives of the related alkaloid, lycorine, have shown promising anticancer activities, suggesting a broader therapeutic potential for this class of compounds.[1][5]

This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound and its derivatives, covering its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Properties and Synthesis

This compound is the hydrobromide salt of lycoramine. Its chemical structure is closely related to that of galanthamine, differing by the reduction of a double bond.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89505-76-0 | [1][3] |

| Molecular Formula | C17H24BrNO3 | [1][3] |

| Molecular Weight | 370.28 g/mol | [1][3] |

| IUPAC Name | (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9-trien-14-ol hydrobromide | [6] |

The synthesis of lycoramine and its derivatives has been an area of active research, often in the context of developing more efficient total syntheses of galanthamine. One notable approach involves a key one-step NBS-mediated semipinacol rearrangement of an allylic alcohol to construct the three stereocenters, including the crucial quaternary carbon center, with high diastereoselectivity.[7][8][9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most well-characterized mechanism of action for lycoramine is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the synaptic signal.

By inhibiting AChE, lycoramine increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is the same mechanism employed by galanthamine and other drugs approved for the symptomatic treatment of Alzheimer's disease.

Therapeutic Potential in Alzheimer's Disease